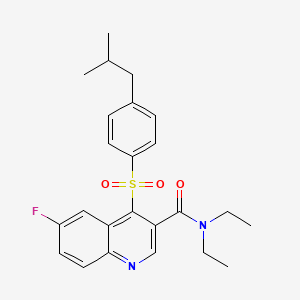

N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide”, is a topic of ongoing research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C24H27FN2O3S. The molecule contains a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 442.55. Further details about its physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Radioligands for Imaging

Quinoline-2-carboxamide derivatives have been explored for their potential as radioligands, particularly in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds have shown high specific binding to PBR in various tissues, suggesting their utility in imaging studies related to heart, lung, kidney, adrenal gland, spleen, and brain functionalities (Matarrese et al., 2001).

Structural Analysis

Research into N-(4-acetylphenyl)quinoline-3-carboxamide has provided insights into crystalline structures, crucial for understanding the interactions at the molecular level. These studies, involving spectral characterization and X-ray diffraction, contribute to the field of crystallography and molecular design, offering a basis for the development of new compounds with desired properties (Polo-Cuadrado et al., 2021).

Inhibition of ATM Kinase

Novel 3-quinoline carboxamides have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting their potential in therapeutic applications. These inhibitors are significant for exploring treatments related to DNA damage response mechanisms, showcasing the role of quinoline derivatives in developing new drugs for cancer therapy (Degorce et al., 2016).

Fluorescent Derivatives for Biological Studies

Quinoline derivatives have been synthesized to create fluorescent compounds, useful in biochemical and medicinal studies for the visualization of specific cellular components or processes. These derivatives can serve as tools for studying biological systems, offering insights into cellular mechanisms and potential diagnostic applications (Gracheva et al., 1982).

Antibacterial Activity

Research has also focused on the synthesis and evaluation of quinoline carboxylic acids for their antibacterial properties. These studies contribute to the search for new antibacterial agents capable of combating resistant bacterial strains, highlighting the importance of quinoline derivatives in developing new therapeutic options (Taguchi et al., 1992).

Safety and Hazards

“N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” is not intended for human or veterinary use. It is typically used for research purposes. Specific safety and hazard information is not available in the current literature.

Direcciones Futuras

The future directions for research on “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” and similar quinoline derivatives are likely to focus on their potential therapeutic applications. Given their wide range of biological activities, these compounds are of significant interest in the field of medicinal chemistry .

Propiedades

IUPAC Name |

N,N-diethyl-6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-5-27(6-2)24(28)21-15-26-22-12-9-18(25)14-20(22)23(21)31(29,30)19-10-7-17(8-11-19)13-16(3)4/h7-12,14-16H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGLPNGEUXFYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)CC(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2572867.png)

![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2572868.png)

![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2572870.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)

![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)

![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/no-structure.png)

![1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2572887.png)

![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)